molecular formula C17H13N3O3 B14062854 Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate CAS No. 101601-51-8

Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate

Cat. No.: B14062854
CAS No.: 101601-51-8
M. Wt: 307.30 g/mol
InChI Key: VCXITQLUVYUFKK-UHFFFAOYSA-N
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Description

Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate is a hybrid organic compound featuring a benzoate ester core linked to a hydrazinyl-quinoline scaffold. The 8-oxoquinoline moiety introduces a planar, conjugated system, while the hydrazine bridge enables tautomerization and metal coordination. This structure is analogous to bioactive hydrazone derivatives, which are widely studied for anticoagulant, antimicrobial, and enzyme-inhibitory properties.

Properties

CAS No.

101601-51-8

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

methyl 2-[(8-hydroxyquinolin-5-yl)diazenyl]benzoate

InChI

InChI=1S/C17H13N3O3/c1-23-17(22)12-5-2-3-7-13(12)19-20-14-8-9-15(21)16-11(14)6-4-10-18-16/h2-10,21H,1H3

InChI Key

VCXITQLUVYUFKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with methyl benzoate. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can break the diazenyl bridge, leading to the formation of separate benzoic acid and quinoline derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminobenzoic acid and hydroxyquinoline.

Scientific Research Applications

Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester exerts its effects involves interactions with various molecular targets. The diazenyl bridge and quinoline moiety play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinyl Benzoate Derivatives with Heterocyclic Moieties

Compounds such as methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl)thiazol-5(4H)-ylidene)acetates () share the hydrazinyl-benzoate core but incorporate fused pyrroloquinoline and thiazole rings. Key comparisons include:

  • Bioactivity : These derivatives exhibit dual inhibition of clotting factors FXa and FXIa (IC₅₀ values in the low micromolar range) but show low thrombin inhibition, suggesting selectivity for anticoagulant pathways .

Thiazole-Containing Hydrazinyl Derivatives

Ethyl 4-(2-(2-((5-bromo-2-oxoindolin-3-ylidene)hydrazono)-4-ethoxythiazol-5(2H)-ylidene)hydrazinyl)benzoate () features a brominated isatin-thiazole hybrid. Key differences include:

  • Substituent Effects: The bromo-indolinone group confers antimicrobial and antibiofilm activity (MIC values: 4–16 µg/mL against S. aureus and E. coli), contrasting with the anticoagulant focus of quinoline-based analogs .
  • Synthetic Routes: Both classes employ condensation reactions (e.g., hydrazine-thiosemicarbazide coupling), but the target compound’s 8-oxoquinoline group may require specialized cyclization steps.

Tautomerization and Structural Isomerism

Methyl (Z)-2-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)benzoate () demonstrates tautomerization between diazene and hydrazine forms in methanol. Critical comparisons:

  • Planarity and Stability: The naphthalenone analog adopts a Z-isomer configuration with a planar geometry (bond deviation <0.15 Å), stabilized by intramolecular hydrogen bonding. Similar behavior is expected for the 8-oxoquinoline derivative due to its conjugated system .
  • Analytical Methods : XRD and DFT studies confirm tautomerization, highlighting methodologies applicable to characterizing the target compound’s structural dynamics.

Schiff Base and Thiobarbituric Acid Derivatives

2-(4-((1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)aceto hydrazide () utilizes a thiobarbituric acid core. Contrasts include:

  • Bioactivity : These derivatives inhibit α-glucosidase (IC₅₀: 12–45 µM), underscoring how core heterocycles dictate target specificity (e.g., anticoagulant vs. antidiabetic activity) .
  • Synthetic Flexibility : Schiff base formation allows modular substitution, a strategy adaptable to optimizing the hydrazinyl-benzoate scaffold.

Data Tables

Table 1: Structural and Functional Comparison of Hydrazinyl Derivatives

Compound Class Core Structure Key Substituents Bioactivity Target Key Findings References
Target Compound Benzoate + 8-oxoquinoline Hydrazinyl, 8-oxo group Anticoagulant (inferred) N/A (Theoretical) N/A
Pyrroloquinoline Hybrids Benzoate + pyrroloquinoline Thiazole, trimethyl FXa/FXIa inhibition IC₅₀: 1.2–3.8 µM
Isatin-Thiazole Derivatives Thiazole + isatin Bromo-indolinone, ethoxy Antimicrobial MIC: 4–16 µg/mL
Naphthalenone Tautomer Benzoate + naphthalenone Diazene/hydrazine bridge Structural studies Planar Z-isomer (XRD/DFT)

Biological Activity

Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

  • Molecular Formula : C17H13N3O3
  • Molecular Weight : 305.30 g/mol
  • CAS Number : 136219616

The structure includes a quinoline moiety, which is often associated with various biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the condensation of methyl benzoate with hydrazine derivatives and 8-oxoquinoline. The reaction conditions and purification methods are critical for obtaining high yields and purity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives. This compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli4 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans6 µg/mL

The compound's efficacy was compared to standard antibiotics, showing competitive activity against resistant strains.

Anticancer Activity

Research has indicated that compounds containing the quinoline structure exhibit anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via ROS
MCF-7 (breast cancer)20Cell cycle arrest at G2/M phase

These findings suggest a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms.

Additional Biological Activities

The compound has also been explored for other biological activities:

  • Antioxidant Activity : Exhibits significant free radical scavenging ability.
  • Anti-inflammatory Effects : Reduces pro-inflammatory cytokines in vitro.

Case Studies

A recent study evaluated the pharmacological profile of this compound in animal models. The results indicated a dose-dependent response in both antimicrobial and anticancer activities, reinforcing the need for further clinical studies to assess its therapeutic potential.

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